molecular formula C9H7NO2 B14019864 8-Amino-4H-chromen-4-one CAS No. 75487-99-9

8-Amino-4H-chromen-4-one

Cat. No.: B14019864
CAS No.: 75487-99-9
M. Wt: 161.16 g/mol
InChI Key: AYIVZQDPPVOFAL-UHFFFAOYSA-N
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Description

8-Amino-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with an amino group at the 8th position and a carbonyl group at the 4th position. This compound has garnered significant interest due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-4H-chromen-4-one can be achieved through various methods. One common approach involves the cyclization of 2’-hydroxyacetophenone with malononitrile in the presence of ammonium acetate. This reaction typically occurs under reflux conditions in ethanol, yielding the desired chromenone derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Amino-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Amino-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and apoptosis. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the amino group at the 8th position but shares the core structure.

    Chromone: Differs by the presence of a double bond between C-2 and C-3.

    Thiochroman-4-one: Contains a sulfur atom instead of oxygen in the dihydropyran ring.

Uniqueness: 8-Amino-4H-chromen-4-one is unique due to the presence of the amino group at the 8th position, which imparts distinct biological activities and chemical reactivity compared to its analogs. This structural feature enhances its potential as a versatile scaffold in drug design and development .

Properties

CAS No.

75487-99-9

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

8-aminochromen-4-one

InChI

InChI=1S/C9H7NO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,10H2

InChI Key

AYIVZQDPPVOFAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)OC=CC2=O

Origin of Product

United States

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